2-Amino-2-(3-bromophenyl)propanoic acid hydrochloride
Overview
Description
2-Amino-2-(3-bromophenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H11BrClNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with a bromine atom at the 3-position
Mechanism of Action
Target of Action
It’s known that similar compounds can be used as intermediates in the synthesis of potential drug molecules for the development of anti-cancer drugs and anti-infective drugs .
Mode of Action
It’s suggested that it can be used to study the catalytic mechanism of enzymes, protein interactions, and molecular recognition processes .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways, contributing to their potential therapeutic effects .
Result of Action
It’s suggested that it can be used in the synthesis and characterization of certain chemical structures .
Action Environment
It’s known that factors such as temperature, ph, and presence of other compounds can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
2-Amino-2-(3-bromophenyl)propanoic acid hydrochloride plays a role in biochemical reactions . It influences the secretion of anabolic hormones, supplies fuel during exercise, enhances mental performance during stress-related tasks, and prevents exercise-induced muscle damage
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-bromophenyl)propanoic acid hydrochloride typically involves the bromination of phenylalanine derivatives. One common method includes the bromination of 2-Amino-3-phenylpropanoic acid followed by the formation of the hydrochloride salt. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-bromophenyl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino and carboxyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylalanine derivatives, while oxidation and reduction can modify the amino and carboxyl groups .
Scientific Research Applications
2-Amino-2-(3-bromophenyl)propanoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a precursor in pharmaceutical synthesis.
Industry: Utilized in the production of various chemical products and intermediates.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-bromophenyl)propanoic acid: Similar structure but with the bromine atom at the 4-position.
2-Amino-3-(2-bromophenyl)propanoic acid: Bromine atom at the 2-position.
Phenylalanine Derivatives: Various derivatives with different substitutions on the phenyl ring.
Uniqueness
2-Amino-2-(3-bromophenyl)propanoic acid hydrochloride is unique due to the specific position of the bromine atom, which can significantly affect its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications .
Properties
IUPAC Name |
2-amino-2-(3-bromophenyl)propanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-9(11,8(12)13)6-3-2-4-7(10)5-6;/h2-5H,11H2,1H3,(H,12,13);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDMRTOPFNWXSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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